molecular formula C17H15F3N2O4S2 B2539691 Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 877654-72-3

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No.: B2539691
CAS No.: 877654-72-3
M. Wt: 432.43
InChI Key: VYUYNEUZSUQVIQ-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C17H15F3N2O4S2 and its molecular weight is 432.43. The purity is usually 95%.
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Biological Activity

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The trifluoromethoxy group enhances the lipophilicity and potential bioactivity of the molecule. The presence of a thioether linkage is also significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases that are crucial for cell cycle progression.

Case Study:
A study evaluating similar thieno[3,2-d]pyrimidine derivatives found that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the pyrimidine ring could enhance potency against specific cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Compounds with thiol or thioether groups have been noted for their ability to disrupt bacterial cell membranes and inhibit microbial growth.

Research Findings:
In vitro studies demonstrated that related compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve interference with bacterial metabolic pathways and membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction: Similar compounds have been shown to intercalate with DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells.
  • Membrane Disruption: Its antimicrobial properties may arise from disrupting bacterial membranes or interfering with metabolic processes.

Comparative Analysis

To understand the unique properties of this compound compared to other similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological ActivityNotes
Methyl 2-((4-oxo...Thieno[3,2-d]pyrimidine core with trifluoromethoxyAnticancer, AntimicrobialPotential for further development
Compound AThieno[3,2-d]pyrimidine without trifluoromethoxyModerate anticancerLess effective than target compound
Compound BSimilar core structure with different substituentsAntimicrobial onlyLacks anticancer properties

Properties

IUPAC Name

methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4S2/c1-9(15(24)25-2)28-16-21-12-7-8-27-13(12)14(23)22(16)10-3-5-11(6-4-10)26-17(18,19)20/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUYNEUZSUQVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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